![molecular formula C20H16N4OS2 B2768069 2-[(4-methylquinolin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide CAS No. 671198-79-1](/img/structure/B2768069.png)

2-[(4-methylquinolin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

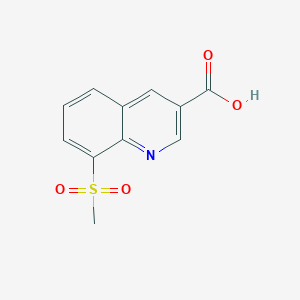

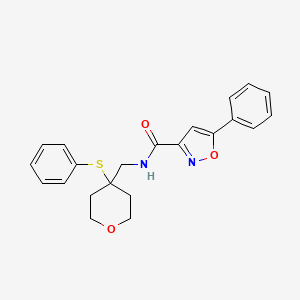

Description

This compound is a novel hetarylquinoline that contains 1,3,4-oxadiazole and 1,3-dioxoisoindoline rings and Schiff base residues . It is synthesized based on 2-[(4-methylquinolin-2-yl)sulfanyl]acetohydrazides substituted in the benzene ring . Quinoline and its derivatives are important and promising heterocyclic compounds, which have already been used and are being used for the creation of novel drugs .

Synthesis Analysis

The synthesis of this compound involves several steps. First, 2-[(4-methylquinolin-2-yl)sulfanyl]acetohydrazides react with carbon disulfide in the presence of KOH in ethanol, which involves oxadiazoline ring closure to form the corresponding 5-[(4-methylquinolin-2-ylsulfanyl)methyl]-1,3,4-oxadiazolo-2(3H)-thiones . The hydrazides then react with substituted benzaldehydes in ethanol under reflux to give N’-(hydroxybenzylidene)-2-(4-methylquinolin-2-ylsulfanyl)acetohydrazides and N’-[4-(dimethylamino)benzylidene)-2-(4-methylquinolin-2-ylsulfanyl)acetohydrazides . Finally, the reaction of hydrazides with phthalic anhydride in dioxane under reflux results in the preparation of N’-(1,3-dioxoindolin-2-yl)-2-(4-methylquinolin-2-ylsulfanyl)acetamides .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include oxadiazoline ring closure, reaction with substituted benzaldehydes, and reaction with phthalic anhydride . These reactions result in the formation of various derivatives of 1,3,4-oxadiazoles, 1,3-dioxoindolines, and Schiff bases .Scientific Research Applications

Antituberculosis Activity

Research into the therapeutic applications of 2-[(4-methylquinolin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide has shown promising antituberculosis properties. A study by Selvam et al. (2011) detailed the synthesis of 3-heteroarylthioquinoline derivatives, closely related to the specified compound, demonstrating significant in vitro activity against Mycobacterium tuberculosis H37Rv. Among the compounds tested, specific derivatives showcased the most potent activity with minimal inhibitory concentrations (MICs) of 3.2 and 3.5 μM, respectively, against M. tuberculosis, without exhibiting cytotoxic effects against mouse fibroblasts (NIH 3T3) in vitro, highlighting their potential for further exploration as antituberculosis agents (Selvam et al., 2011).

Anticancer Properties

Further research into sulfonamide derivatives related to this compound has revealed their potential anticancer properties. A study conducted by Ghorab et al. (2015) on novel sulfonamide derivatives showcased their synthesis and evaluation for in vitro anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. The study found that specific compounds exhibited potent anticancer activity, with one compound being particularly effective against breast cancer cell lines, suggesting these derivatives' utility in developing new anticancer therapeutics (Ghorab et al., 2015).

Antimicrobial Activity

Additional research indicates that derivatives of this compound also possess antimicrobial properties. Baviskar et al. (2013) synthesized a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl} acetamide derivatives and evaluated their in vitro antibacterial and antifungal activities. The study reported significant antimicrobial efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli, highlighting the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Baviskar et al., 2013).

Future Directions

Properties

IUPAC Name |

2-(4-methylquinolin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4OS2/c1-13-11-18(21-16-10-6-5-9-15(13)16)26-12-17(25)22-20-23-19(24-27-20)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVYWINTWDGZLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=NC(=NS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3-methoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2767986.png)

![N-(2-ethylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2767990.png)

![N-(2,5-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2767991.png)

![Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine hydrochloride](/img/structure/B2767998.png)

![[3-Chloro-4-(4-propionylpiperazin-1-yl)phenyl]amine](/img/structure/B2768001.png)

![1H-Indol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2768005.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2768008.png)

![4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one](/img/structure/B2768009.png)